molecular formula C26H19ClN2O4 B11406346 N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B11406346
M. Wt: 458.9 g/mol
InChI Key: ZCEWHJASTYCSKK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzofuran moiety, and an amide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of 5-methyl-1-benzofuran-3-yl acetic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The 5-methyl-1-benzofuran-3-yl acetic acid is then acylated using acyl chlorides or anhydrides to form the corresponding acyl derivative.

    Amidation: The acyl derivative is reacted with 3-chloroaniline in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the amide linkage, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and benzofuran moieties. These interactions may lead to the modulation of biochemical pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-2-yl)acetyl]amino}-1-benzofuran-2-carboxamide: Similar structure but with a different substitution pattern on the benzofuran ring.

    N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-3-carboxamide: Similar structure but with a different position of the carboxamide group.

Uniqueness

N-(3-chlorophenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of both benzofuran and chlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H19ClN2O4/c1-15-9-10-21-20(11-15)16(14-32-21)12-23(30)29-24-19-7-2-3-8-22(19)33-25(24)26(31)28-18-6-4-5-17(27)13-18/h2-11,13-14H,12H2,1H3,(H,28,31)(H,29,30)

InChI Key

ZCEWHJASTYCSKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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